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molecular formula C11H17N3 B2543427 N-methyl-1-(pyridin-4-yl)piperidin-4-amine CAS No. 392330-66-4

N-methyl-1-(pyridin-4-yl)piperidin-4-amine

Cat. No. B2543427
M. Wt: 191.278
InChI Key: TVWJOMGXJWDIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680159B2

Procedure details

Acetic acid (150 μl) was added to a solution of 1-(pyridin-4-yl)piperidin-4-one (450 mg, 2.55 mmol, 1 eq) and methylamine hydrochloride (190 mg, 2.81 mmol, 1.1 eq) in methanol (10 ml), and stirring was carried out for 20 min at RT. Then NaBH3CN (166 mg, 2.81 mmol, 1.1 eq) was added in portions and stirring was carried out for 16 h at RT. The solvent was concentrated, and the residue was taken up in chloroform (100 ml), washed with sat. K2CO3 solution (30 ml) and sat. NaCl solution (30 ml), dried over sodium sulfate and concentrated under reduced pressure. The product (yellow solid) was used in the next stage without being purified further. Yield: 82% (400 mg, 2.09 mmol).
Quantity
150 μL
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[N:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:16][CH2:15][C:14](=O)[CH2:13][CH2:12]2)=[CH:7][CH:6]=1.Cl.CN.[BH3-][C:22]#[N:23].[Na+]>CO>[CH3:22][NH:23][CH:14]1[CH2:15][CH2:16][N:11]([C:8]2[CH:9]=[CH:10][N:5]=[CH:6][CH:7]=2)[CH2:12][CH2:13]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
150 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
450 mg
Type
reactant
Smiles
N1=CC=C(C=C1)N1CCC(CC1)=O
Name
Quantity
190 mg
Type
reactant
Smiles
Cl.CN
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
166 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was carried out for 16 h at RT
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated
WASH
Type
WASH
Details
washed with sat. K2CO3 solution (30 ml) and sat. NaCl solution (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
without being purified further

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
CNC1CCN(CC1)C1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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